4-Methylpiperazine-1-carboximidamide

Catalog No.
S1908737
CAS No.
45798-01-4
M.F
C6H14N4
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpiperazine-1-carboximidamide

CAS Number

45798-01-4

Product Name

4-Methylpiperazine-1-carboximidamide

IUPAC Name

4-methylpiperazine-1-carboximidamide

Molecular Formula

C6H14N4

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C6H14N4/c1-9-2-4-10(5-3-9)6(7)8/h2-5H2,1H3,(H3,7,8)

InChI Key

JJAQEBBJCVBCKC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=N)N

Canonical SMILES

CN1CCN(CC1)C(=N)N

4-Methylpiperazine-1-carboximidamide is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a carboximidamide functional group. Its molecular formula is C6H16N4OC_6H_{16}N_4O and it has a molecular weight of approximately 240.28 g/mol. The compound is known for its potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Typical of amines and imines. Notably, it can participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form imines.
  • Bromination and cyanidation: These reactions can modify the piperazine ring or the carboximidamide group, potentially altering the compound's biological properties .

The biological activity of 4-Methylpiperazine-1-carboximidamide has been explored in various contexts, particularly in pharmacology. It exhibits:

  • Antimicrobial properties: Some studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anticancer potential: Preliminary research indicates that it may affect cancer cell proliferation and survival pathways.
  • Neuroactive effects: Given its structural similarity to other psychoactive compounds, it may influence neurotransmitter systems .

The synthesis of 4-Methylpiperazine-1-carboximidamide typically involves:

  • Starting materials: Using commercially available piperazine derivatives.
  • Reagents: Employing reagents such as carbonyl compounds and amines under controlled conditions.
  • Reaction conditions: The synthesis often requires heating or the use of catalysts to facilitate the formation of the desired product.

Common methods include:

  • One-pot synthesis: Combining all reactants in a single reaction vessel to streamline the process.
  • Multi-step synthesis: Involving intermediate compounds that are synthesized sequentially .

4-Methylpiperazine-1-carboximidamide finds applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting various diseases.
  • Chemical research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biological assays: Employed in studies assessing its effects on cellular processes and interactions with biomolecules .

Interaction studies have focused on understanding how 4-Methylpiperazine-1-carboximidamide interacts with biological macromolecules. These studies typically involve:

  • Binding assays: To determine affinities for receptors or enzymes.
  • In vitro assays: Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.
  • Molecular docking studies: Computational approaches predicting how it binds to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 4-Methylpiperazine-1-carboximidamide, which may influence their biological activities. Below is a comparison highlighting some of these compounds:

Compound NameMolecular FormulaKey Features
4-MethylpiperazineC6H14N2C_6H_{14}N_2Basic piperazine structure without carboximidamide
4-Methylpiperazine-1-carbothioamideC6H13N3SC_6H_{13}N_3SContains a thioamide group instead of carboximidamide
N-(Amino(imino)methyl)-4-methylpiperazineC7H16N6C_7H_{16}N_6Contains additional amino groups enhancing reactivity

Uniqueness of 4-Methylpiperazine-1-carboximidamide

The uniqueness of 4-Methylpiperazine-1-carboximidamide lies in its specific combination of functional groups that enhance its reactivity and potential biological activity compared to similar compounds. Its ability to act as both an amine and an imine allows for versatile interactions within biological systems, making it a valuable compound in drug discovery and development.

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-methylpiperazine-1-carboximidamide

Dates

Modify: 2023-08-16

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